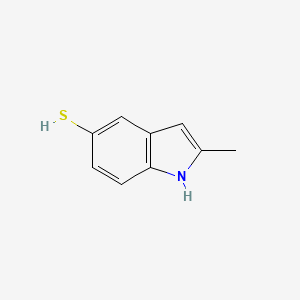

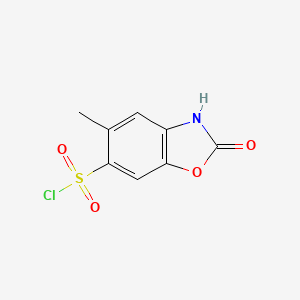

2-Methyl-1H-indole-5-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

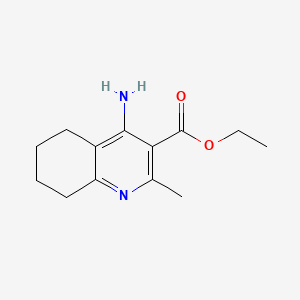

2-Methyl-1H-indole-5-thiol is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .

Molecular Structure Analysis

The molecular structure of 2-Methyl-1H-indole-5-thiol can be found in various chemical databases . It’s important to note that the structure is based on theoretical calculations and may not represent the exact physical structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-1H-indole-5-thiol can be found in various chemical databases . These properties are calculated based on the molecular structure and may not represent the exact physical properties.Applications De Recherche Scientifique

Sensor Technology

- A study by (Bandi et al., 2013) explored the use of Schiff bases, derived from 2-Methyl-1H-indole-5-thiol, as a potentiometric sensor for the selective determination of Nd3+ ions. The sensor showed promising results in terms of sensitivity and selectivity.

Synthesis of Heterocyclic Compounds

- (Vikrishchuk et al., 2019) discussed the reaction of 2-Methyl-1H-indole-5-thiol derivatives with other compounds to form new heterocyclic compounds. These reactions are significant for the development of novel chemical structures with potential applications in various fields.

Dye Production

- The work of (Seferoğlu & Ertan, 2007) focused on synthesizing new hetarylazo indole dyes using 2-Methyl-1H-indole-5-thiol. These dyes have applications in coloring materials and possibly in optical devices due to their specific spectral properties.

Corrosion Inhibition

- Research by (Ammal et al., 2018) explored the effectiveness of derivatives of 2-Methyl-1H-indole-5-thiol in inhibiting corrosion in metals. This has implications for protecting materials in industrial settings.

Orientations Futures

Mécanisme D'action

Target of Action

2-Methyl-1H-indole-5-thiol, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The specific interactions of 2-Methyl-1H-indole-5-thiol with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways and have downstream effects on various cellular processes.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that 2-methyl-1h-indole-5-thiol could have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-methyl-1H-indole-5-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-5,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQLYNNEJMBFBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697652 |

Source

|

| Record name | 2-Methyl-1H-indole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1H-indole-5-thiol | |

CAS RN |

1210824-73-9 |

Source

|

| Record name | 2-Methyl-1H-indole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B568000.png)

![5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B568006.png)

![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride](/img/structure/B568011.png)

![6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B568012.png)